2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)-
Description
The compound "2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)-" is a chiral ester derivative of pentynoic acid, characterized by:
- Backbone: A five-carbon chain (pentynoic acid) with a triple bond at position 2.
- Substituents: A 2-hydroxyethoxy group at position 4 and an ethyl ester at the carboxyl terminus.
- Stereochemistry: The (4S) configuration imparts enantioselectivity, critical for interactions in biological or catalytic systems.
Properties
CAS No. |
645752-11-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl (4S)-4-(2-hydroxyethoxy)pent-2-ynoate |
InChI |
InChI=1S/C9H14O4/c1-3-12-9(11)5-4-8(2)13-7-6-10/h8,10H,3,6-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
XKGPLXIXBZUFAB-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@H](C)OCCO |
Canonical SMILES |
CCOC(=O)C#CC(C)OCCO |
Origin of Product |
United States |
Preparation Methods
Esterification Method
One of the most straightforward methods for synthesizing this compound is through the esterification of 2-pentynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This method allows for the formation of the ethyl ester efficiently.
$$
\text{2-Pentynoic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl Ester}
$$
Alkylation of Malonate
Another effective route involves the alkylation of diethyl malonate with propargyl tosylate followed by hydrolysis and decarboxylation steps. This method has been optimized to yield high purity products.
Alkylation : Diethyl malonate is deprotonated and reacted with propargyl tosylate.
Hydrolysis and Decarboxylation : The resulting product undergoes hydrolysis using sulfuric acid to yield the desired compound.
Continuous Flow Synthesis
For industrial applications, continuous flow reactors can be employed to optimize yield and efficiency during the synthesis process. This method allows for better control over reaction conditions and improves scalability.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Esterification | Simple, straightforward | Limited to specific substrates |
| Alkylation of Malonate | High purity yields | More complex multi-step process |
| Continuous Flow Synthesis | Improved efficiency and scalability | Requires specialized equipment |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for modifying the compound’s solubility and reactivity.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1 M HCl, reflux, 6 hrs | 4-(2-hydroxyethoxy)-2-pentynoic acid + ethanol | 85% | Acidic conditions favor ester cleavage |
| 0.5 M NaOH, RT, 12 hrs | 4-(2-hydroxyethoxy)-2-pentynoic acid + ethanol | 92% | Base-catalyzed hydrolysis is more efficient |
This reaction is pivotal for generating intermediates used in polymer synthesis or bioactive molecule derivatization.
Alkyne Oxidation
The triple bond undergoes ozonolysis to form diketones, enabling chain elongation or functional group introduction.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| O₃, CH₂Cl₂, −78°C; Zn/H₂O | 2,3-diketo-4-(2-hydroxyethoxy)pentanoic ethyl ester | 78% | Oxidative cleavage retains ester group |
This reaction is utilized in materials science to create crosslinked networks or dendritic structures.
Alkyne Hydration
The alkyne undergoes acid-catalyzed hydration to form a ketone, expanding its utility in carbonyl chemistry.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| HgSO₄, H₂SO₄, H₂O, 60°C | 4-(2-hydroxyethoxy)-3-ketopentanoic ethyl ester | 68% | Markovnikov addition predominates |
This transformation is critical for synthesizing chiral ketones used in pharmaceutical intermediates.
Huisgen Cycloaddition (Click Chemistry)
The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles for bioconjugation or polymer functionalization.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| CuSO₄·5H₂O, sodium ascorbate | 1,4-disubstituted 1,2,3-triazole derivative | 95% | Reaction proceeds at RT with high regioselectivity |
This reaction is extensively used in drug delivery systems and surface modification of biomaterials .
Michael Addition
The alkyne acts as a nucleophile in Michael additions, enabling carbon-carbon bond formation.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| K₂CO₃, THF, α,β-unsaturated ketone | Alkylated product with extended carbon skeleton | 81% | Reaction requires anhydrous conditions |
This method is employed to synthesize complex natural product analogs.
Comparative Reactivity Insights
The table below contrasts reaction outcomes with structurally similar compounds:
| Reaction Type | This Compound | Ethyl 4-hydroxypent-2-ynoate | Key Difference |
|---|---|---|---|
| Ester Hydrolysis | Faster due to hydroxyethoxy group | Slower (lacks electron-donating group) | Substituent enhances electrophilicity |
| Click Chemistry | Higher regioselectivity | Moderate regioselectivity | Steric effects from hydroxyethoxy chain |
Mechanistic Considerations
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, accelerated by the electron-withdrawing alkyne.
-
Click Chemistry : Cu(I) stabilizes the transition state, favoring 1,4-triazole formation.
-
Oxidation : Ozonolysis generates carbonyl oxides, which rearrange to diketones upon workup.
This compound’s versatility in reactions such as hydrolysis, cycloaddition, and oxidation underscores its importance in synthetic chemistry. Its stereospecificity and functional group compatibility make it indispensable for designing advanced materials and bioactive molecules.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions such as:
- Oxidation : Converting the hydroxyl group to a carbonyl group.
- Reduction : Modifying the triple bond to form double or single bonds.
- Substitution Reactions : Engaging in nucleophilic substitutions with amines or alcohols.
Medicinal Chemistry
Research indicates that derivatives of 2-pentynoic acid exhibit significant biological activity. Case studies have highlighted its potential as an anti-inflammatory agent:
- A study involving derivatives tested on RAW 264.7 cells demonstrated IC₅₀ values lower than those of established anti-inflammatory drugs like indomethacin, indicating potent anti-inflammatory properties.
| Compound | IC₅₀ (μM) | Control (Indomethacin) |
|---|---|---|
| Compound C | 20.16 | 24.0 |
| Compound D | 9.53 | 24.0 |
Agrochemicals
The structural features of 2-pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester suggest potential applications in agrochemicals:
- Its properties may be explored for use as pesticides or herbicides due to its ability to interact with biological systems at the molecular level.
Case Study 1: Anti-inflammatory Activity
In vitro studies have shown that certain derivatives exhibit significant inhibition of leukotriene B4-induced airway obstruction in animal models. The mechanism involves modulation of inflammatory pathways through interactions with specific receptors.
Case Study 2: Agrochemical Potential
Research into similar compounds has indicated that modifications can enhance efficacy as agrochemicals. The unique hydroxyethoxy group may improve solubility and bioavailability in agricultural applications.
Conclusion and Future Directions
The applications of 2-pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- are promising across multiple fields including medicinal chemistry and agrochemicals. Future research should focus on:
- In vivo Testing : To confirm antimicrobial and anti-inflammatory effects.
- Mechanistic Studies : To elucidate how the compound interacts with biological targets.
- Exploration of Derivatives : To enhance efficacy and minimize toxicity.
Mechanism of Action
The mechanism of action of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The hydroxyethoxy group in the target compound and diethylene glycol monomethacrylate () enhances hydrophilicity compared to purely aliphatic esters.
- Stereochemical complexity is notable in the target compound (4S) and 4-pentenoic acid derivatives (e.g., (2S,3R) in ), which may influence biological activity or polymer tacticity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogy.
Key Observations :
- The target compound’s hydroxyethoxy group likely increases water solubility compared to non-polar analogs like 2-pentynoic acid,4-oxo-, ethyl ester ().
- Molecular weight differences reflect substituent complexity; benzophenone-containing acrylates () are heavier due to aromatic rings.
A. Reactivity :
- Alkyne Reactivity: The triple bond in the target compound and 2-pentynoic acid,4-oxo-, ethyl ester () enables Huisgen cycloaddition (click chemistry), useful in bioconjugation.
- Ester Hydrolysis : The ethyl ester group (common in ) is susceptible to hydrolysis under acidic/basic conditions, enabling controlled release of carboxylic acids.
- Hydroxyethoxy Group: Participates in hydrogen bonding (similar to diethylene glycol monomethacrylate, ), enhancing compatibility with polar matrices in polymers.
Biological Activity
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its applications in various fields.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- CAS Number : 11815463
This compound features a pentynoic acid backbone with a hydroxyethoxy group and an ethyl ester functional group, which may contribute to its biological activity.
Anti-inflammatory Effects
Compounds derived from similar structures have been investigated for their anti-inflammatory properties. For example, certain metabolites from fungi have demonstrated significant anti-inflammatory activity against nitric oxide production in microglial cells . This suggests that the hydroxyethoxy group in 2-Pentynoic acid may also impart anti-inflammatory effects.
Synthesis Methods
The synthesis of 2-Pentynoic acid derivatives often involves multi-step reactions that can include alkylation and hydrolysis. A notable method reported involves using diethyl 2-acetamidomalonate as a starting material combined with propargyl alcohol to produce intermediates that lead to the desired compound . This method highlights the importance of selecting stable and cost-effective reagents for synthesis.
Case Study 1: Antimicrobial Screening
A study screened various pentynoic acid derivatives for antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 25 μM, suggesting promising antimicrobial properties .
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.13 |
| Compound B | Pseudomonas aeruginosa | ≤ 25 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, derivatives of pentynoic acid were tested on RAW 264.7 cells. The results showed that some compounds exhibited IC₅₀ values lower than those of established anti-inflammatory drugs like indomethacin .
| Compound | IC₅₀ (μM) | Control (Indomethacin) |
|---|---|---|
| Compound C | 20.16 | 24.0 |
| Compound D | 9.53 | 24.0 |
Conclusion and Future Directions
The biological activity of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- appears promising based on its structural characteristics and related compounds' activities. Further research is needed to explore its specific biological mechanisms and potential therapeutic applications in antimicrobial and anti-inflammatory treatments.
Future studies should focus on:
- In vivo testing to validate antimicrobial and anti-inflammatory effects.
- Mechanistic studies to understand how the compound interacts with biological targets.
- Exploration of additional derivatives to enhance efficacy and reduce toxicity.
Q & A
Q. What are the established synthetic methodologies for (4S)-2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester?
Synthesis involves esterification of 2-pentynoic acid with ethanol under acidic catalysis, followed by introducing the 4-(2-hydroxyethoxy) group via nucleophilic substitution or coupling. Protecting groups (e.g., tetrahydropyranyl ether) preserve the hydroxyl functionality during synthesis. Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, ensure the (4S)-configuration . Pharmacopeial methods for chiral compounds provide frameworks for stereochemical control .
Q. Which spectroscopic techniques confirm the compound’s structure?
Use ¹H/¹³C NMR to map the carbon skeleton and substituents, supported by 2D techniques (COSY, HSQC). GC-MS validates molecular weight and fragmentation patterns, cross-referenced with NIST databases . IR spectroscopy identifies ester carbonyl (≈1740 cm⁻¹) and hydroxyl (≈3400 cm⁻¹) groups.
Q. What safety protocols are critical during handling?
Use fume hoods, nitrile gloves, and eye protection. Implement engineering controls (e.g., local exhaust ventilation) and ensure access to emergency showers/eyewash stations. Follow OSHA guidelines for decontaminating clothing and equipment .
Advanced Questions
Q. How to resolve conflicting NMR data between synthetic batches?
Discrepancies may arise from solvent impurities or stereoisomerism. Use deuterated solvents, consistent temperatures, and chiral shift reagents. Cross-validate with computational NMR predictions (DFT) or enantioselective HPLC .
Q. What strategies improve enantiomeric purity in large-scale synthesis?
Asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic transesterification (e.g., Candida antarctica Lipase B) achieves >95% ee. Monitor batches via chiral HPLC (Chiralpak® AD-H column) and apply dynamic kinetic resolution for racemic mixtures .
Q. How do solvent systems optimize chiral HPLC separation?
Polar modifiers (ethanol/isopropanol in hexane) enhance resolution on polysaccharide columns. Optimize column temperature (±5°C) and validate robustness against solvent ratio variations .
Q. Which computational methods validate the 4S configuration?
DFT calculations of optical rotation ([α]D) and electronic circular dichroism (ECD) correlate with experimental data. Molecular docking studies link stereochemistry to biological activity in pharmacological contexts .
Q. How to mitigate side reactions during 2-hydroxyethoxy group introduction?
Use a two-step protection strategy : protect the hydroxyl as a TBDMS ether, perform alkylation (e.g., Mitsunobu reaction), then deprotect under mild acid. Monitor progress via TLC or in-situ IR .
Methodological Notes
- Stereochemical Analysis : Chiral HPLC and enzymatic resolution are gold standards for enantiomeric excess determination .
- Data Contradictions : Cross-check GC-MS retention indices and fragmentation patterns against NIST databases .
- Scale-Up Challenges : Optimize catalyst loading (e.g., 0.5–2 mol% Ru-BINAP) and reaction time to balance yield and enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
